Superior Antitumor Efficacy in P388 Leukemia Model: Galamustine vs. Nitrogen Mustard
Galamustine (C6-GLM) demonstrates significantly greater antitumor activity than nitrogen mustard (HN2) in the ascitic P388 leukemia model when administered at equitoxic 10% lethal doses [1].
| Evidence Dimension | Increase in life span (ILS) |
|---|---|
| Target Compound Data | 121% ILS |
| Comparator Or Baseline | Nitrogen mustard (HN2): 60% ILS |
| Quantified Difference | +61 percentage points (P < 0.01) |
| Conditions | Mice bearing ascitic P388 leukemia; single i.p. 10% lethal dose (Galamustine 15.5 mg/kg) |
Why This Matters
This >2-fold improvement in survival extension at equivalent toxicity establishes Galamustine as a more efficacious alkylating agent for P388 leukemia studies.
- [1] Schein PS, Green D, Hammer CF, McPherson E, Talebian A. 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-galactose mustard), a new alkylating agent with reduced bone marrow toxicity. Cancer Res. 1987;47(3):696-699. View Source
